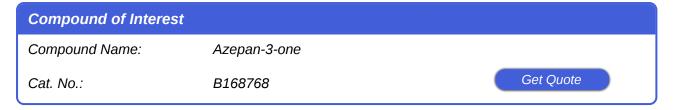


A Comparative Analysis of Spectroscopic Data: Azepan-3-one and its Analogues

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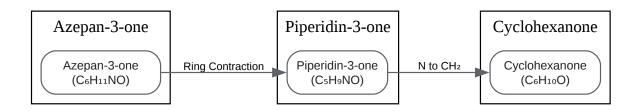


A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of **Azepan-3-one**, Piperidin-3-one, and Cyclohexanone.

This guide provides a comprehensive comparison of the spectroscopic data for **Azepan-3-one** and its smaller ring analogues, Piperidin-3-one and Cyclohexanone. Understanding the spectral properties of these cyclic ketones is crucial for their identification, characterization, and utilization in synthetic chemistry and drug discovery. While comprehensive data for **Azepan-3-one** is limited in publicly accessible databases, this guide presents available data for its derivative, 1-methyl-1H-azepin-3(2H)-one, and for the N-Boc protected form of Piperidin-3-one, alongside the well-documented data for Cyclohexanone.

Structural Comparison

Azepan-3-one, a seven-membered heterocyclic ketone, along with its six-membered (Piperidin-3-one) and carbocyclic (Cyclohexanone) analogues, share a common ketone functional group, which dominates many of their spectral features. The key differences arise from the ring size and the presence and position of the nitrogen heteroatom.





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Fig. 1: Structural relationship of the compared cyclic ketones.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **Azepan-3-one** (as a derivative), N-Boc-Piperidin-3-one, and Cyclohexanone.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1700-1725 cm⁻¹. The presence of the N-H bond in unprotected **Azepan-3-one** and Piperidin-3-one would also be indicated by a characteristic absorption in the 3300-3500 cm⁻¹ region.

Compound	Key IR Absorptions (cm ⁻¹)	
Cyclohexanone	~2950-2850 (C-H stretch), ~1715 (C=O stretch) [1]	
N-Boc-Piperidin-3-one	Data not readily available. Expected: ~2950-2850 (C-H stretch), ~1710 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate)	
Azepan-3-one	Data not readily available. Expected: ~3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1705 (C=O stretch)	

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra are characterized by signals in the aliphatic region. The protons alpha to the carbonyl group are typically deshielded and appear at a lower field (higher ppm) compared to the other ring protons. The presence of a nitrogen atom in **Azepan-3-one** and Piperidin-3-one influences the chemical shifts of adjacent protons.



Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity
Cyclohexanone	α-CH ₂	~2.3-2.5	t
β, γ-CH ₂	~1.8	m	
N-Boc-Piperidin-3- one[2]	-C(CH3)3	1.47	S
Ring CH ₂	1.98, 2.47, 3.59, 4.04	m, t, t, s	
1-methyl-1H-azepin- 3(2H)-one	N-CH₃	Not specified	-
Ring Protons	δH 3.57 (2-H), 6.17 (4-H), 6.84 (5-H), 5.17 (6-H), 6.72 (7-H)	-	

Note: The data for 1-methyl-1H-azepin-3(2H)-one corresponds to an unsaturated and substituted analogue, and thus the chemical shifts are significantly different from what would be expected for the saturated **Azepan-3-one**.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbonyl carbon is the most deshielded and appears at a characteristic downfield shift of >200 ppm. The other aliphatic carbons appear in the range of 20-60 ppm.



Compound	Carbon	Chemical Shift (δ, ppm)
Cyclohexanone[1]	C=O	~210
α-С	~42	
β-С	~27	_
у-С	~25	_
N-Boc-Piperidin-3-one	C=O (ketone)	Not readily available
C=O (carbamate)	Not readily available	
-C(CH ₃) ₃	Not readily available	_
Ring Carbons	Not readily available	_
1-methyl-1H-azepin-3(2H)-one	C=O	180.21
Ring Carbons	62.25 (C-2), 123.33 (C-4), 142.01 (C-5), 99.41 (C-6), 147.19 (C-7)	

Mass Spectrometry (MS)

The molecular ion peak (M^+) in the mass spectrum corresponds to the molecular weight of the compound. Common fragmentation patterns for cyclic ketones involve alpha-cleavage.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
Cyclohexanone	C ₆ H ₁₀ O	98.14	98 (M+), 83, 70, 55, 42
Piperidin-3-one	C₅H∍NO	99.13	Not readily available
Azepan-3-one	C ₆ H ₁₁ NO	113.16	Not readily available

Experimental Protocols



The spectroscopic data presented in this guide are typically acquired using standard analytical techniques.

NMR Spectroscopy

 1 H and 13 C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

IR Spectroscopy

Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are typically analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Conclusion

This guide provides a comparative overview of the spectroscopic data for **Azepan-3-one** and its analogues. While complete data for **Azepan-3-one** remains elusive in public domains, the provided information on its derivative and the analogues offers valuable insights for researchers. The distinct spectral features arising from the ring size and the presence of the nitrogen atom allow for the differentiation of these important cyclic ketones. Further studies are warranted to fully characterize the spectroscopic properties of **Azepan-3-one**.

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